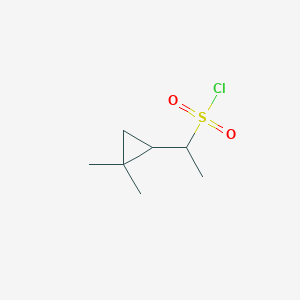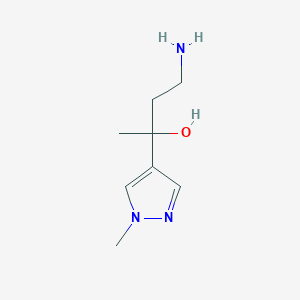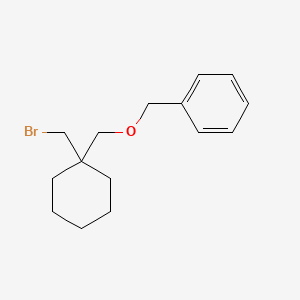
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene is an organic compound with the molecular formula C15H21BrO It is a derivative of benzene, where a bromomethyl group is attached to a cyclohexylmethoxy group, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene typically involves the following steps:
Bromination of Cyclohexylmethanol: Cyclohexylmethanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.
Formation of the Methoxy Group: Bromomethylcyclohexane is then reacted with sodium methoxide (NaOCH3) to introduce the methoxy group, forming (bromomethyl)cyclohexylmethanol.
Attachment to Benzene: Finally, (bromomethyl)cyclohexylmethanol is reacted with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents to ensure complete conversion of cyclohexylmethanol to bromomethylcyclohexane.
Efficient Methoxylation: Employing continuous flow reactors for the methoxylation step to enhance yield and purity.
Final Coupling: Utilizing optimized reaction conditions and catalysts to maximize the efficiency of the final coupling step with benzyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group in (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or amines in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Corresponding alcohols or ketones.
Reduction: Methyl derivative.
Wissenschaftliche Forschungsanwendungen
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Wirkmechanismus
The mechanism of action of (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(((1-(Chloromethyl)cyclohexyl)methoxy)methyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(((1-(Hydroxymethyl)cyclohexyl)methoxy)methyl)benzene: Contains a hydroxymethyl group instead of a bromomethyl group.
(((1-(Methyl)cyclohexyl)methoxy)methyl)benzene: The bromomethyl group is replaced by a methyl group.
Uniqueness
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy analogs. This reactivity can be exploited in various synthetic and industrial applications, making it a valuable compound in organic chemistry.
Eigenschaften
Molekularformel |
C15H21BrO |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclohexyl]methoxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
InChI-Schlüssel |
GXHTXPUUTIVGPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(COCC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


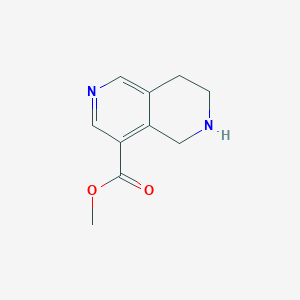

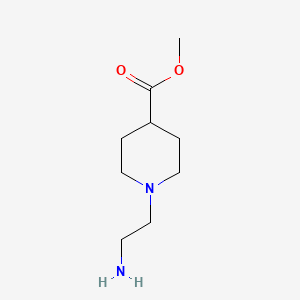
![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
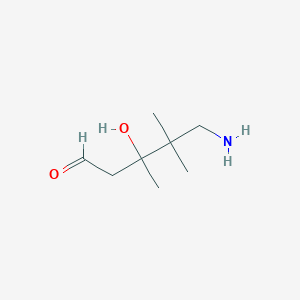
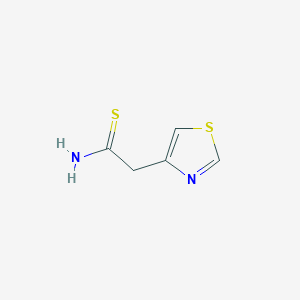
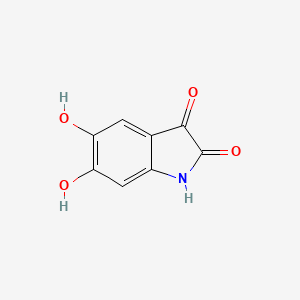

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
